Ampicillinyl-D-phenylglycine

Übersicht

Beschreibung

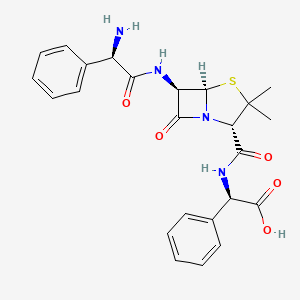

Ampicillinyl-D-phenylglycine is a β-lactam antibiotic-related impurity identified during the synthesis of Ampicillin trihydrate, a widely used semisynthetic penicillin. Structurally, it is formed via amidation between the carboxylic acid group of Ampicillin and D-phenylglycine (a chiral amino acid precursor) . This compound is classified as "Ph. Eur Impurity E" in pharmacopeial standards, with a CAS number 1207726-28-0 . Its synthesis involves multi-step reactions, including the formation of mixed anhydrides, acylation of 6-aminopenicillanic acid (6-APA), and subsequent coupling with D-phenylglycine under controlled conditions (pH 6.5 ± 0.2, 5–12°C) to minimize unintended byproducts . The impurity typically appears at 0.1–0.5% levels in Ampicillin trihydrate batches, necessitating stringent quality control during manufacturing .

Wirkmechanismus

Target of Action

Ampicillin EP Impurity E, also known as Ampicillinyl-D-phenylglycine, primarily targets bacterial cell-wall synthesis . It acts on the transpeptidases located on the inner surface of the bacterial cell membrane . These enzymes play a crucial role in the cross-linking of the peptidoglycan chains to form the bacterial cell wall .

Mode of Action

Ampicillin EP Impurity E inhibits the action of transpeptidases, thereby preventing the cross-linking of the peptidoglycan chains . This inhibition disrupts the bacterial cell wall synthesis, leading to cell lysis and death . The compound’s action can be counteracted by β-lactamase, an enzyme produced by some bacteria as a resistance mechanism . β-lactamase cleaves the β-lactam ring of Ampicillin, rendering it inactive .

Biochemical Pathways

The primary biochemical pathway affected by Ampicillin EP Impurity E is the bacterial cell wall synthesis pathway . By inhibiting the transpeptidases, the compound prevents the formation of the peptidoglycan layer, which provides structural integrity to the bacterial cell wall . The downstream effect of this inhibition is the disruption of cell wall synthesis, leading to bacterial cell lysis .

Result of Action

The primary result of Ampicillin EP Impurity E’s action is the lysis of bacterial cells due to the disruption of cell wall synthesis . This leads to the death of the bacteria, thereby helping in the treatment of bacterial infections .

Biologische Aktivität

Ampicillinyl-D-phenylglycine is a compound of significant interest in the field of medicinal chemistry, particularly due to its role as an impurity in the synthesis of ampicillin, a widely used antibiotic. This article delves into its biological activity, synthesis, and implications for antibiotic development.

Chemical Structure and Properties

This compound (CHNOS) is a derivative of ampicillin that incorporates D-phenylglycine into its structure. The presence of the D-phenylglycine moiety is crucial as it influences the compound's biological properties, including its antibacterial activity and stability.

Synthesis and Enzymatic Production

The synthesis of this compound has been explored through various enzymatic methods. One notable approach involves a two-enzyme cascade that utilizes α-amino ester hydrolases (AEHs) and penicillin G acylase (PGA). This method allows for the efficient coupling of 6-aminopenicillanic acid (6-APA) with D-phenylglycine methyl ester (D-PGME) in aqueous conditions, achieving a maximum conversion rate of 47% in specific experimental setups .

Table 1: Enzyme Cascade Reaction Conditions

| Enzyme Loading (iPGA) | Enzyme Loading (AEH) | Time (min) | Moles of D-PGME per mole of AMP | Maximum Conversion (%) |

|---|---|---|---|---|

| 24.8 | 11 | 20 | 48 | 6 |

| 99.2 | 1.1 | 1.1 | 360 | 8.7 |

| 99.2 | 2.2 | 2.2 | 300 | 6.3 |

| 99.2 | 4.4 | 4.4 | 60 | 7.5 |

| 99.2 | 5.5 | 5.5 | 60 | 11 |

| 99.2 | none | - | 360 | 31 |

This table summarizes the conditions under which various enzyme loadings affect the synthesis efficiency of ampicillin from its precursors.

Biological Activity

The biological activity of this compound is primarily characterized by its antibacterial properties, which are influenced by the structural features imparted by the D-phenylglycine moiety. Research has shown that phenylglycine-type amino acids contribute significantly to the activity of peptide antibiotics, enhancing their efficacy against bacterial pathogens .

Case Studies

- Antimicrobial Efficacy : A study assessing the impact of substituting phenylglycine residues in peptide antibiotics demonstrated a substantial decrease in minimum inhibitory concentration (MIC) upon replacement with alanine, highlighting the critical role of phenylglycine in maintaining antibacterial activity .

- Racemization Studies : Investigations into the racemization rates of phenylglycines revealed that these compounds are more prone to racemization than other amino acids, which can affect their stability and biological activity . For instance, phenylglycine showed a nine-fold higher racemization rate compared to alanine.

Applications in Medicinal Chemistry

The incorporation of D-phenylglycine into antibiotic structures like ampicillin not only enhances their biological activity but also offers insights into designing more effective antimicrobial agents. The unique properties of phenylglycines make them valuable in developing new antibiotics that can combat resistant bacterial strains.

Wissenschaftliche Forschungsanwendungen

Antibiotic Development

Ampicillinyl-D-phenylglycine is primarily recognized for its role as an intermediate in the synthesis of semisynthetic penicillins, including ampicillin. The compound acts by inhibiting bacterial cell wall synthesis, specifically targeting transpeptidases involved in the cross-linking of peptidoglycan chains. This inhibition leads to bacterial lysis, making it effective against a range of Gram-positive and some Gram-negative bacteria .

Case Study: Antimicrobial Efficacy

A study assessing the impact of substituting phenylglycine residues in peptide antibiotics demonstrated a substantial increase in antimicrobial activity when D-phenylglycine was incorporated into antibiotic structures. This modification enhanced the binding affinity to bacterial targets, resulting in lower minimum inhibitory concentrations (MICs) compared to traditional antibiotics .

Synthetic Biology Applications

The production of D-phenylglycine through synthetic biology has been optimized for industrial applications. Genetic engineering approaches have successfully established pathways for the fermentative production of D-phenylglycine in actinomycetes, such as Streptomyces pristinaespiralis. These engineered strains have shown significant improvements in yield, making D-phenylglycine readily available for pharmaceutical synthesis .

Table 1: Production Pathways for D-Phenylglycine

| Organism | Method of Production | Yield Improvement |

|---|---|---|

| Streptomyces pristinaespiralis | Genetic engineering of natural operons | Significant |

| Escherichia coli | Heterologous expression of multiple enzymes | Enhanced |

Enzymatic Synthesis Routes

Enzymatic methods for synthesizing this compound have been explored extensively. The Strecker synthesis combined with nitrilase reactions has been optimized to produce high yields of enantiomerically pure phenylglycine derivatives. This method allows for dynamic kinetic resolution, which is crucial for producing optically active compounds needed in pharmaceutical applications .

Table 2: Enzymatic Reactions for Phenylglycine Synthesis

| Reaction Type | Key Enzymes Involved | Outcome |

|---|---|---|

| Strecker synthesis | Hydroxymandelate synthase | High yield of phenylglycine |

| Nitrilase reaction | Nitrilases from various organisms | Conversion to phenylglycine amide |

Future Prospects

The demand for D-amino acids like D-phenylglycine is expected to rise due to their applications in dietary supplements and pharmaceuticals. With advancements in synthetic biology and enzymatic synthesis techniques, the production processes are becoming more efficient and sustainable. This trend suggests a promising future for this compound in both research and commercial settings .

Analyse Chemischer Reaktionen

Primary Formation Pathway

Ampicillinyl-D-phenylglycine forms via amidation between the carboxylic acid group of ampicillin and D-phenylglycine during semisynthetic antibiotic production. Key parameters influencing this reaction include:

- pH : Optimal formation occurs at neutral to slightly acidic conditions (pH 6.5–7.0) .

- Temperature : Controlled thermal conditions (25–40°C) minimize unintended hydrolysis .

- Enzymatic activity : Penicillin G acylase (PGA) catalyzes both synthesis and hydrolysis, creating competitive pathways .

Reaction equation :

Competing Hydrolysis Reactions

Side reactions during ampicillin synthesis significantly impact yield and impurity levels. Key hydrolysis pathways include:

| Substrate | Enzyme | Product | Inhibition Constant () | Reference |

|---|---|---|---|---|

| Phenylglycine methyl ester (PGME) | PGA | Phenylglycine + Methanol | ||

| Ampicillin | PGA | 6-APA + D-phenylglycine |

Kinetic parameters for hydrolysis (pH 6.5, 25°C) :

| Parameter | PGME Hydrolysis | Ampicillin Hydrolysis |

|---|---|---|

| 0.025 mM/UI·min | mM/UI·min | |

| 155.4 mM | 11.47 mM |

Two-Enzyme Cascade Systems

A hybrid system using α-amino ester hydrolase (AEH) and PGA achieved 47% ampicillin yield with reduced side products :

| Enzyme Combination | Max Conversion (%) | D-PGME/AMP Ratio (mol/mol) |

|---|---|---|

| PGA + AEH (1P2S) | 47 | 6.2 |

| PGA alone | 10 | 31 |

1P2S: One-pot, two-step synthesis.

Inhibitory Effects and Kinetic Modeling

Michaelis-Menten kinetics with competitive inhibition describe side reaction dynamics :

- Ampicillin inhibits PGME hydrolysis (), while PGME minimally affects ampicillin hydrolysis () .

- Parameter sensitivity analysis revealed low confidence in (PGME hydrolysis), suggesting model refinements are needed for industrial scaling .

Racemization Risks

D-phenylglycine’s α-carbon exhibits high racemization rates under basic conditions (pH > 9.5), complicating stereochemical control . This necessitates:

- Strict pH monitoring during synthesis.

- Use of enantioselective enzymes (e.g., D-specific aminotransferases) .

This synthesis of research findings underscores the delicate balance required to minimize this compound formation while maximizing ampicillin yield. Advanced enzymatic strategies and kinetic models provide a roadmap for industrial optimization, though challenges in stereochemical control persist.

Vergleich Mit ähnlichen Verbindungen

Ampicillinyl-D-phenylglycine shares structural and synthetic relationships with several β-lactam antibiotics, intermediates, and impurities. Below is a detailed comparison:

L-Ampicillin (Ph. Eur Impurity B)

- Structural Difference : L-Ampicillin is the epimer of Ampicillin, differing in the stereochemistry of the phenylglycine side chain (L-configuration vs. D-configuration) .

- Origin : Forms due to traces of L-phenylglycine methyl ester in the D-phenylglycine methyl ester hydrochloride starting material .

- Impact : Reduces antimicrobial efficacy due to incorrect stereochemistry, unlike this compound, which retains partial activity as a hydrolyzed derivative .

- Analytical Differentiation : Distinguished via chiral HPLC or NMR spectroscopy .

| Parameter | This compound | L-Ampicillin |

|---|---|---|

| Configuration | D-phenylglycine moiety | L-phenylglycine moiety |

| Molecular Weight | 465.52 g/mol | 349.41 g/mol |

| Impurity Classification | Ph. Eur Impurity E | Ph. Eur Impurity B |

| Typical Concentration | 0.1–0.5% | <0.1% |

| Bioactivity | Weak antibacterial activity | Inactive |

D-Phenylglycine Derivatives

D-Phenylglycine is a key building block for semisynthetic β-lactams. Derivatives include:

- Ampicillin : The parent drug, synthesized by coupling 6-APA with D-phenylglycine. Unlike this compound, Ampicillin retains an intact β-lactam ring critical for bactericidal activity .

- Cefalexin and Cefaclor : Cephalosporin antibiotics using D-phenylglycine as a side chain. These derivatives exhibit broader-spectrum activity but share similar susceptibility to hydrolysis and impurity formation .

| Compound | Core Structure | Key Functional Groups | Role |

|---|---|---|---|

| This compound | Penicillin core | Hydrolyzed β-lactam, D-phenylglycine amide | Impurity in Ampicillin |

| Cefalexin | Cephalosporin core | D-phenylglycine, β-lactam | First-gen cephalosporin antibiotic |

| D-Phenylglycine | Amino acid | Amino, carboxylic acid | Synthetic precursor |

Related Impurities in Ampicillin

Ampicillin capsules contain multiple degradation products and synthetic byproducts (Table 1, ):

- Diketopiperazines of Ampicillin : Cyclic dimers formed via intramolecular condensation, lacking the open-chain amide structure of this compound .

- Ampicilloic Acid : β-lactam ring-opened product with a carboxylic acid group instead of the D-phenylglycine amide .

- N-Pivaloyl-6-APA : Acylated 6-APA derivative, structurally distinct due to pivaloyl protection .

Key Research Findings

Synthetic Challenges : this compound synthesis is hindered by poor solubility of intermediates, requiring acid-base treatments for purification .

Control Strategies : Optimizing pH (6.5 ± 0.2) and temperature (5–12°C) during Ampicillin trihydrate synthesis reduces impurity formation by >50% .

Spectroscopic Characterization : HRMS and NMR confirm the impurity’s structure, with distinctive signals at δ 1.50 (C3 methyl groups) and δ 5.60 (β-lactam proton) .

Eigenschaften

IUPAC Name |

(2R)-2-[[(2S,5R,6R)-6-[[(2R)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carbonyl]amino]-2-phenylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N4O5S/c1-24(2)18(20(30)26-16(23(32)33)14-11-7-4-8-12-14)28-21(31)17(22(28)34-24)27-19(29)15(25)13-9-5-3-6-10-13/h3-12,15-18,22H,25H2,1-2H3,(H,26,30)(H,27,29)(H,32,33)/t15-,16-,17-,18+,22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSAAMYOCWYQYDF-OSAVLUCMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)NC(C4=CC=CC=C4)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)N)C(=O)N[C@H](C4=CC=CC=C4)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N4O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00153005 | |

| Record name | Ampicillinyl-D-phenylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00153005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

482.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1207726-28-0 | |

| Record name | Ampicillinyl-D-phenylglycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1207726280 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ampicillinyl-D-phenylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00153005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AMPICILLINYL-D-PHENYLGLYCINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7811RA358Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.